Gly-Pro-pNA (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

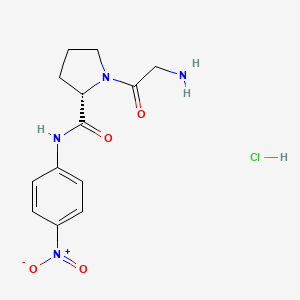

The synthesis of Gly-Pro-pNA (hydrochloride) involves the coupling of glycyl-L-proline with p-nitroaniline. The reaction typically proceeds in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of Gly-Pro-pNA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

Gly-Pro-pNA (hydrochloride) primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by dipeptidyl peptidase IV (DPP IV), resulting in the release of p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

Enzyme: Dipeptidyl peptidase IV (DPP IV)

Buffer: Tris-HCl buffer (pH 8.0)

Temperature: 37°C

Detection: Absorbance at 405 nm

Major Products Formed

The major product formed from the enzymatic cleavage of Gly-Pro-pNA (hydrochloride) is p-nitroaniline, which is detected by its absorbance at 405 nm .

Scientific Research Applications

Gly-Pro-pNA (hydrochloride) is extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicine. Some of its key applications include:

Enzyme Activity Assays: Used as a substrate to measure the activity of dipeptidyl peptidase IV (DPP IV) in various biological samples.

Inhibitor Screening: Employed in high-throughput screening assays to identify potential inhibitors of DPP IV, which are of interest in the treatment of type 2 diabetes.

Biochemical Studies: Utilized in studies investigating the role of DPP IV in various physiological and pathological processes.

Mechanism of Action

Gly-Pro-pNA (hydrochloride) exerts its effects by serving as a substrate for dipeptidyl peptidase IV (DPP IV). The enzyme cleaves the compound at the glycyl-prolyl bond, releasing p-nitroaniline. The activity of DPP IV can then be quantified by measuring the absorbance of p-nitroaniline at 405 nm . This mechanism is crucial for studying the enzyme’s function and for screening potential inhibitors .

Comparison with Similar Compounds

Gly-Pro-pNA (hydrochloride) is unique in its specificity for dipeptidyl peptidase IV (DPP IV). Similar compounds include:

Gly-Pro-7-amido-4-methylcoumarin (hydrobromide): Another chromogenic substrate used for DPP IV activity assays.

Gly-Phe-p-nitroanilide: Used as a substrate for other peptidases but with different specificity.

Compared to these compounds, Gly-Pro-pNA (hydrochloride) offers higher specificity and sensitivity for DPP IV, making it a preferred choice for related biochemical assays .

Properties

Molecular Formula |

C13H17ClN4O4 |

|---|---|

Molecular Weight |

328.75 g/mol |

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H/t11-;/m0./s1 |

InChI Key |

VBBFIBMVFSUUBP-MERQFXBCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)

![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)

![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)

![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)